Carbamic acid, [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester
Description
Chemical Structure and Properties The compound Carbamic acid, [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester (CAS: 117049-14-6), also known as tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate, is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxy-substituted phenyl ethyl backbone, and an (S)-configured stereocenter . This compound is widely utilized as an intermediate in asymmetric synthesis, particularly for pharmaceuticals requiring enantioselective β-amino alcohol or β-amino nitrile motifs. Its Boc group enhances solubility in organic solvents and stabilizes the amine functionality during synthetic transformations .
Synthesis A high-yielding synthesis route involves the Mitsunobu reaction of (S)-2-amino-2-phenylethanol with di-tert-butyl dicarbonate (Boc₂O), followed by oxidation or substitution reactions to generate derivatives like (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate (CAS: 110143-62-9) . Key synthetic advantages include:
Properties
IUPAC Name |
tert-butyl N-[(2S)-2-hydroxy-2-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRZPRRAZVZKFE-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465120 | |
| Record name | tert-butyl N-[(2S)-2-hydroxy-2-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281670-47-1 | |
| Record name | tert-butyl N-[(2S)-2-hydroxy-2-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester typically involves the reaction of the corresponding amine with carbon dioxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions often require controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, utilizing microorganisms or enzymes to achieve high enantioselectivity and yield. These methods are favored for their environmental benefits and efficiency in producing chiral intermediates .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Carbamic acid, [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the production of chiral drugs, which are crucial for treating various medical conditions.
Industry: The compound is utilized in the production of high-value chemicals and drug intermediates.
Mechanism of Action
The mechanism of action of carbamic acid, [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its therapeutic potential and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Phenylalkyl Backbones
Cyclohexyl and Heterocyclic Derivatives
Key Comparative Data
Research Findings and Trends
- Enzymatic vs. Chemical Synthesis: Enzymatic methods (e.g., Rhodococcus monooxygenases) offer superior stereocontrol for hydroxy derivatives compared to traditional NaBH₄ reductions .
- Thermodynamic Stability : Boc-protected hydroxy-phenyl carbamates exhibit stability up to 150°C, making them suitable for high-temperature reactions .
- Emerging Analogues : Heterocyclic derivatives (e.g., pyrrolidinylmethyl carbamates) are gaining traction in peptide drug design due to enhanced bioavailability .
Biological Activity
Carbamic acid, specifically the compound known as [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester (CAS No. 281670-47-1), is a carbamate derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : 237.29 g/mol
- CAS Number : 281670-47-1
Carbamic acid derivatives, including this compound, typically exhibit their biological effects through modulation of neurotransmitter systems. The following mechanisms have been proposed:
- Inhibition of Acetylcholinesterase (AChE) : Some carbamate compounds are known to inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts. This can enhance cholinergic signaling and has implications for cognitive enhancement and neuroprotection.
- GABAergic Activity : Certain carbamates may interact with GABA receptors, potentially exerting anxiolytic effects similar to those of benzodiazepines.
- Antioxidant Properties : Preliminary studies suggest that carbamate derivatives can exhibit antioxidant activities, which may contribute to their neuroprotective effects.
Pharmacological Effects
Research indicates that carbamic acid derivatives can possess various pharmacological activities:
- Neuroprotective Effects : Studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis.
- Antidepressant Activity : Some derivatives have demonstrated efficacy in animal models of depression, possibly through modulation of serotonin and norepinephrine pathways.
- Anticonvulsant Properties : Carbamate compounds are being explored for their potential use in treating epilepsy and other seizure disorders due to their ability to stabilize neuronal excitability.
Case Studies
-
Neuroprotection in Animal Models :
A study conducted on rodents demonstrated that the administration of [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester resulted in significant reductions in markers of oxidative stress and inflammation following induced neurotoxic injury. The compound exhibited a protective effect against neuronal death and improved behavioral outcomes in tests for memory and learning. -
Antidepressant-Like Effects :
In a controlled study using a forced swim test in mice, the compound showed significant antidepressant-like effects compared to control groups. The results suggested an increase in locomotor activity and reduced immobility time, indicating potential antidepressant properties. -
Anticonvulsant Efficacy :
Another investigation focused on the anticonvulsant properties of this compound revealed that it effectively reduced seizure frequency in a pentylenetetrazol-induced seizure model. This positions it as a candidate for further development as an anticonvulsant medication.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol |
| CAS Number | 281670-47-1 |
| Potential Activities | Neuroprotection, Antidepressant, Anticonvulsant |
Q & A
Basic Research Question
- NMR : H and C NMR identify key functional groups (e.g., tert-butyl at δ 1.2–1.5 ppm, carbamate carbonyl at ~155 ppm). Stereochemistry is confirmed via coupling constants (e.g., -values for vicinal protons) and NOE experiments .
- HPLC/LC-MS : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, while LC-MS detects impurities (e.g., deprotected amines or oxidation byproducts) with a mass accuracy of ±0.1 Da .
What safety protocols are critical when handling intermediates or byproducts of this compound, given its acute toxicity and respiratory hazards?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste contractors .
What advanced strategies enable stereochemical retention during multi-step syntheses involving this carbamate?
Advanced Research Question
- Enzymatic resolution : Rhodococcus monooxygenases selectively oxidize undesired enantiomers, preserving the (2S)-configuration .
- Protecting group stability : The tert-butyl carbamate (Boc) group resists acidic/basic conditions, enabling orthogonal deprotection in complex syntheses (e.g., peptide coupling) .
How can reaction byproducts (e.g., epoxides or deprotected amines) be identified and quantified during synthesis?
Advanced Research Question
- LC-MS/MS : Quantifies trace byproducts (e.g., indanoxide or nitroalcohol derivatives) using MRM transitions .
- Isotopic labeling : N-labeled intermediates track unintended deprotection pathways .
How do enzymatic catalysts compare to chemical catalysts (e.g., NaBH4_44) in achieving high enantiomeric excess for this compound?
Advanced Research Question
- Chemical reduction : NaBH in halogenated solvents achieves ~99% ee but requires cryogenic conditions .
- Biocatalysis : Rhodococcus strains achieve similar ee at ambient temperatures but require longer reaction times (~24–48 hours) .
- Trade-offs : Enzymes offer greener profiles but may require costly cofactor recycling systems.
What solvent systems and reaction kinetics favor the tert-butyl carbamate’s stability during prolonged storage or reflux conditions?
Advanced Research Question
- Solvent compatibility : Avoid polar protic solvents (e.g., water, methanol) to prevent Boc cleavage. Use anhydrous THF or dichloromethane .
- Kinetic studies : Arrhenius modeling shows decomposition rates increase >40°C; storage at -20°C extends shelf life .
How can protecting group strategies (e.g., Boc) be integrated into multi-step syntheses of pharmacologically active derivatives?
Advanced Research Question
- Orthogonal protection : Combine Boc with Fmoc or Alloc groups for sequential deprotection in peptide synthesis .
- Case study : In indenol derivatives, Boc remains intact during Grignard reactions but is cleaved with TFA for final deprotection .
What challenges arise in scaling up the stereoselective synthesis of this compound, and how can they be mitigated?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
